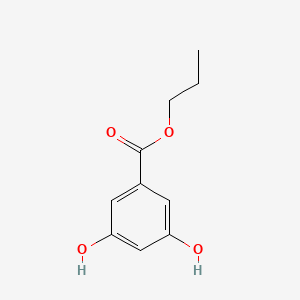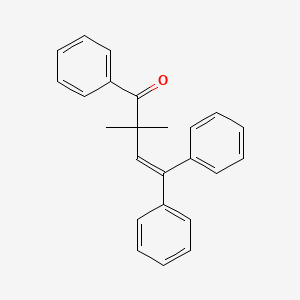
2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one is an organic compound with the molecular formula C24H22O It is characterized by its unique structure, which includes three phenyl groups and a butenone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one typically involves the reaction of 1,4,4-triphenylbut-3-en-1-one with a methylating agent. One common method is the use of methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or hydrocarbons.
科学的研究の応用
2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism by which 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
1,4,4-Triphenylbut-3-en-1-one: Shares a similar backbone but lacks the dimethyl substitution.
2,2-Dimethyl-1,4-diphenylbut-3-en-1-one: Similar structure with fewer phenyl groups.
2,2-Dimethyl-1,4,4-triphenylbutane: Saturated analog without the double bond.
Uniqueness: 2,2-Dimethyl-1,4,4-triphenylbut-3-en-1-one is unique due to its combination of three phenyl groups and a butenone backbone, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in various fields of research.
特性
CAS番号 |
33795-03-8 |
|---|---|
分子式 |
C24H22O |
分子量 |
326.4 g/mol |
IUPAC名 |
2,2-dimethyl-1,4,4-triphenylbut-3-en-1-one |
InChI |
InChI=1S/C24H22O/c1-24(2,23(25)21-16-10-5-11-17-21)18-22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-18H,1-2H3 |
InChIキー |
HUDABNRLHGQKBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


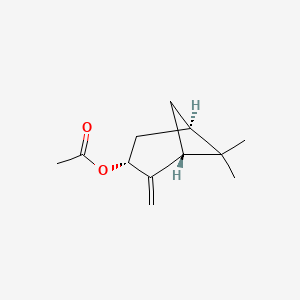
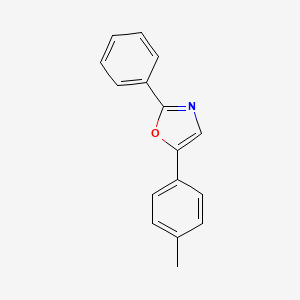

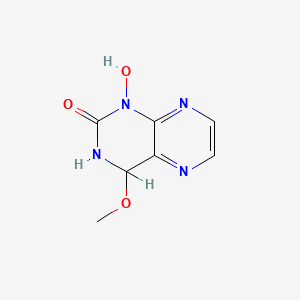
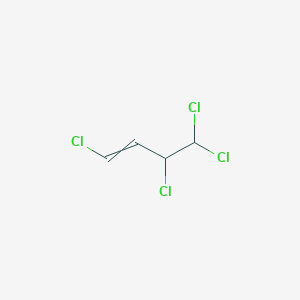
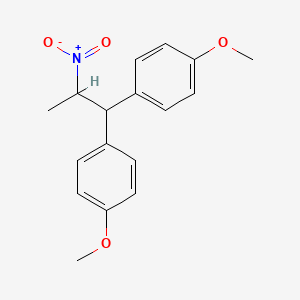

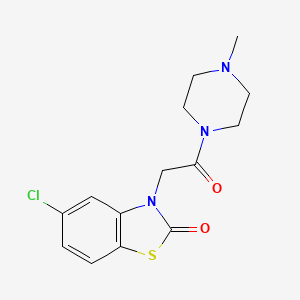
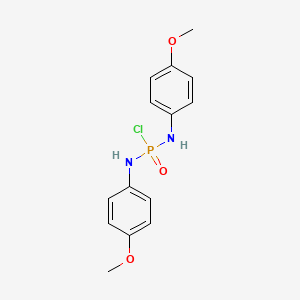


![1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea](/img/structure/B14683225.png)

